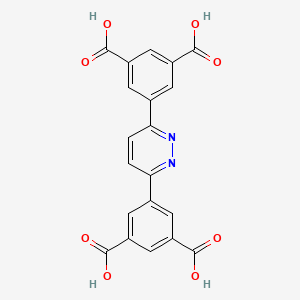

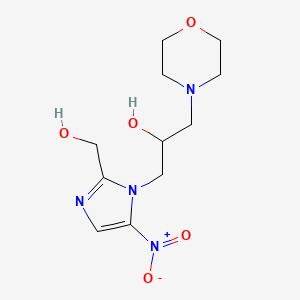

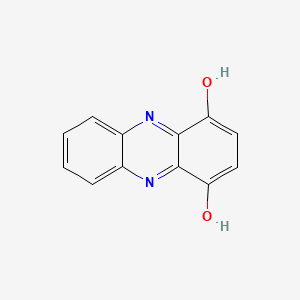

![molecular formula C98H64N4 B3324147 1,1,2,2-四(4'-(9H-咔唑-9-基)-[1,1'-联苯]-4-基)乙烯 CAS No. 1807549-78-5](/img/structure/B3324147.png)

1,1,2,2-四(4'-(9H-咔唑-9-基)-[1,1'-联苯]-4-基)乙烯

描述

1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene, commonly known as CzTE, is a conjugated organic molecule that has gained significant attention in the field of organic electronics due to its unique optical and electronic properties. CzTE has shown promising applications in various fields, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).

科学研究应用

电致变色聚合物开发

1,1,2,2-四(4'-(9H-咔唑-9-基)-[1,1'-联苯]-4-基)乙烯(TCP)已被用于合成一种新型电致变色聚合物,聚-1,1,2,2-四(4-9H-咔唑-9-基)苯基)乙烯(P(TCP)),它在各种电化学条件下表现出显着的光学性质和颜色变化。这种聚合物可以快速变色,展示了其在电致变色器件应用中的潜力 (Carbas 等人,2016 年)。

光致发光和聚集诱导发射

研究表明,1,1,2,2-四(4'-(9H-咔唑-9-基)-[1,1'-联苯]-4-基)乙烯的衍生物表现出独特的光学性质,例如聚集诱导发射(AIE)和固态中的高效光致发光。这些特性使其成为发光器件应用的理想选择 (张等人,2015 年)。

具有高发光效率的多孔聚合物薄膜

该化合物已用于开发具有高荧光效率的多孔聚合物薄膜,克服了共轭多孔聚合物(CPP)领域的挑战。这些薄膜衍生自该化合物的电聚合,显示出有希望的光功能应用特性 (张等人,2020 年)。

发光金属有机骨架

已经合成了一种基于 1,1,2,2-四(4'-(9H-咔唑-9-基)-[1,1'-联苯]-4-基)乙烯配体的金属有机骨架(MOF)。该 MOF 表现出强荧光,可用于传感挥发性有机化合物,凸显其在化学传感应用中的潜力 (刘等人,2015 年)。

荧光 pH 传感器开发

该化合物已被集成到荧光 pH 传感器的设计中,展示了发射态和非发射态之间的可逆转换。此特性使其能够用作传感器,用于检测溶液和固态中的酸性和碱性环境 (杨等人,2013 年)。

人工光收集系统

已经使用该化合物的衍生物创建了基于四苯乙烯的超分子配位框架。这些框架表现出聚集诱导发射(AIE)特性,并已成功用作开发人工光收集材料的平台。它们在癌细胞成像中的应用展示了它们在生物医学研究中的潜力 (王等人,2020 年)。

作用机制

Target of Action

The primary target of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene (TCPE) is the photoelectrochemical (PEC) process . TCPE is an aggregation-induced emission (AIE) active molecule, which has emerged as a unique and important functional material .

Mode of Action

TCPE interacts with its target through a process called electropolymerization . In this process, Au nanoparticles (AuNPs) are electrodeposited on an indium tin oxide (ITO) electrode, and AIE-active TCPE is then electropolymerized to obtain a PTCPE/AuNPs/ITO photoanode . The interaction results in the formation of a robust photoanode that can efficiently absorb light and generate photocurrent .

Biochemical Pathways

The action of TCPE affects the PEC hydrogen production pathway . The broadened light absorption range of PTCPE versus the monomer, the quenching of PTCPE fluorescence via the efficient electron transfer from the lowest unoccupied molecular orbital of PTCPE to AuNPs, and the consumption of the photogenerated holes on the highest occupied molecular orbital of PTCPE by ascorbic acid (AA), all contribute to the improvement of the separation and transfer of photogenerated charges .

Result of Action

The result of TCPE’s action is the production of a high photocurrent density . Under 100 mW cm-2 AM 1.5G simulated sunlight irradiation at a bias of 0 V vs RHE in 0.5 M aqueous Na2SO4 containing 0.1 M AA, the photocurrent density of the PTCPE/AuNPs/ITO photoanode was 1.32 mA cm-2 .

Action Environment

Environmental factors such as light intensity and the presence of AA significantly influence the action, efficacy, and stability of TCPE . For instance, under simulated sunlight irradiation, the photocurrent density of the PTCPE/AuNPs/ITO photoanode increases . Furthermore, the presence of AA in the aqueous solution improves the separation and transfer of photogenerated charges, enhancing the PEC performance .

生化分析

Biochemical Properties

The biochemical properties of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene are still being explored. It has been used in photoelectrochemistry (PEC) for hydrogen production . The TCPE interacts with gold nanoparticles (AuNPs) in this process . The interaction involves efficient electron transfer from the lowest unoccupied molecular orbital of TCPE to AuNPs .

Cellular Effects

Its role in photoelectrochemistry suggests potential impacts on cellular processes that involve electron transfer .

Molecular Mechanism

The molecular mechanism of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene involves its AIE property and its interaction with other molecules like AuNPs . The broadened light absorption range of TCPE, the quenching of TCPE fluorescence via the efficient electron transfer, and the consumption of the photogenerated holes can improve the separation and transfer of photogenerated charges .

属性

IUPAC Name |

9-[4-[4-[1,2,2-tris[4-(4-carbazol-9-ylphenyl)phenyl]ethenyl]phenyl]phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H64N4/c1-9-25-89-81(17-1)82-18-2-10-26-90(82)99(89)77-57-49-69(50-58-77)65-33-41-73(42-34-65)97(74-43-35-66(36-44-74)70-51-59-78(60-52-70)100-91-27-11-3-19-83(91)84-20-4-12-28-92(84)100)98(75-45-37-67(38-46-75)71-53-61-79(62-54-71)101-93-29-13-5-21-85(93)86-22-6-14-30-94(86)101)76-47-39-68(40-48-76)72-55-63-80(64-56-72)102-95-31-15-7-23-87(95)88-24-8-16-32-96(88)102/h1-64H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBUXSIRZWSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H64N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

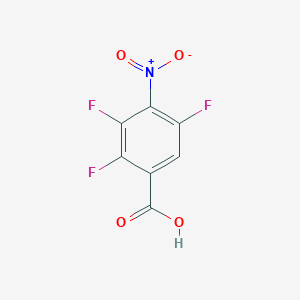

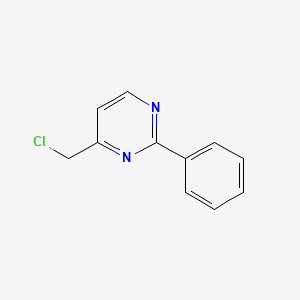

![Methyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B3324068.png)

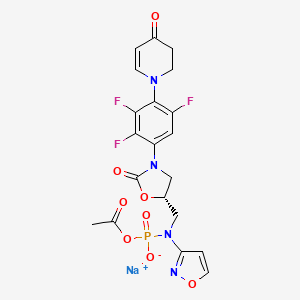

![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)

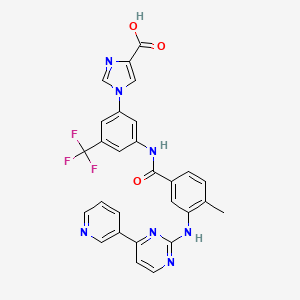

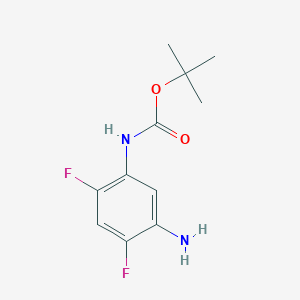

![N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B3324111.png)